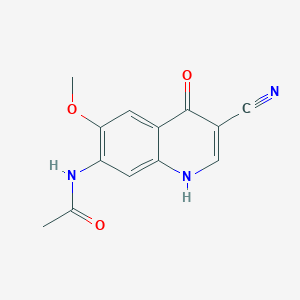
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)-
概要
説明
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- is an organic compound with the chemical formula C14H13N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- typically involves multiple steps One common method starts with quinoline as the starting materialThe reaction conditions often involve the use of solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, with catalysts and reagents such as potassium hydroxide and methyl cyanoacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include solvent-free methods or microwave-assisted synthesis to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and methyl cyanoacetate. Reaction conditions may involve heating, stirring, and the use of solvents like dimethylformamide (DMF) and dichloromethane .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
科学的研究の応用
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a chemical reagent in organic synthesis to create novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: This compound includes a chloro group, which can alter its chemical properties and biological activities.
Uniqueness
Acetamide, N-(3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group, in particular, may influence its solubility and interaction with biological targets .
特性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
N-(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C13H11N3O3/c1-7(17)16-11-4-10-9(3-12(11)19-2)13(18)8(5-14)6-15-10/h3-4,6H,1-2H3,(H,15,18)(H,16,17) |
InChIキー |
XCMZZJIRZIMGSA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














